molecular formula C15H28BFN2O3Si B13469974 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

Cat. No.: B13469974
M. Wt: 342.29 g/mol
InChI Key: QOMYAYNMQODBLG-UHFFFAOYSA-N
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Description

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a dioxaborolane ring, and a pyrazole core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the fluorine atom and the dioxaborolane group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The fluorine atom and the dioxaborolane ring can participate in oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the dioxaborolane group, resulting in reduced forms of the compound.

    Substitution: The fluorine atom and the trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it suitable for use in material science and the production of advanced materials.

Mechanism of Action

The mechanism by which 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The fluorine atom and the dioxaborolane ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor function, and alteration of gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:

  • 5-methyl-4-(trifluoromethyl)picolinic acid
  • Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C15H28BFN2O3Si

Molecular Weight

342.29 g/mol

IUPAC Name

2-[[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C15H28BFN2O3Si/c1-14(2)15(3,4)22-16(21-14)12-10-18-19(13(12)17)11-20-8-9-23(5,6)7/h10H,8-9,11H2,1-7H3

InChI Key

QOMYAYNMQODBLG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)COCC[Si](C)(C)C)F

Origin of Product

United States

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